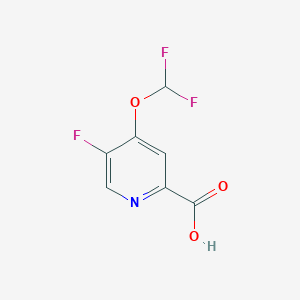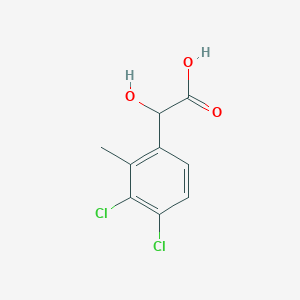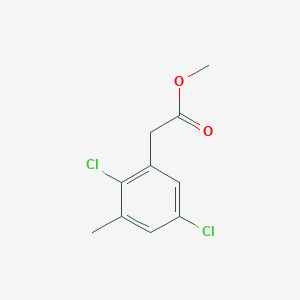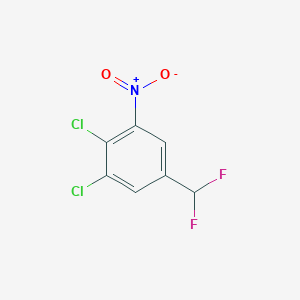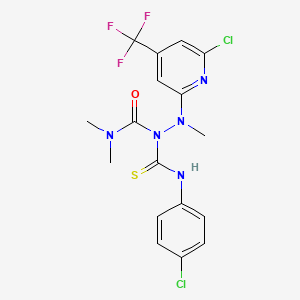
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide
Übersicht
Beschreibung
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide is a useful research compound. Its molecular formula is C17H16Cl2F3N5OS and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Research
New unsymmetrical diamine monomers, including triaryl pyridine pendant groups, have been synthesized for use in polymer science. These polymers show potential in applications due to their solubility in polar aprotic solvents and good thermal stability, with initial decomposition temperatures ranging from 300–380°C (Ghaemy, Nasab, & Alizadeh, 2010).
Complexation with Copper(II)
Pyridine carboxamide ligands have been synthesized and their complexation with copper(II) has been studied. These complexes are significant for their potential applications in molecular chemistry and material science (Jain et al., 2004).
Antifungal Activity
A series of novel substituted triazolopyridines, including those with trifluoromethyl moieties, have shown weak antifungal activity. This suggests potential use in developing antifungal agents or studying fungal pathogenesis (Yang et al., 2015).
Antitubercular and Antibacterial Activities
N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which are structurally related to pyridine, have been synthesized and screened for antitubercular and antibacterial activities. Some derivatives outperformed standard drugs, indicating potential in developing new antimicrobial agents (Bodige et al., 2020).
Antibacterial and Anticancer Evaluation
Some newly synthesized 2-chloro-3-hetarylquinolines, related to pyridine derivatives, have shown potent antibacterial and anticancer activity. This highlights their potential in medicinal chemistry for developing new therapeutics (Bondock & Gieman, 2015).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)carbamothioyl]-1-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]-3,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N5OS/c1-25(2)16(28)27(15(29)23-12-6-4-11(18)5-7-12)26(3)14-9-10(17(20,21)22)8-13(19)24-14/h4-9H,1-3H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAZCFZIPJEFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C(=S)NC1=CC=C(C=C1)Cl)N(C)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



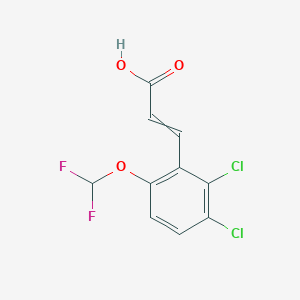
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)
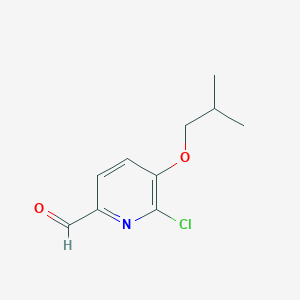
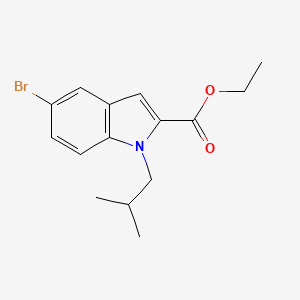
![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)
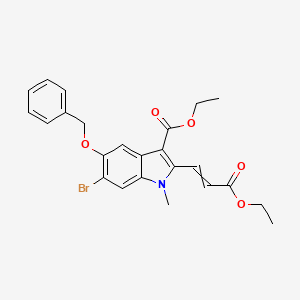
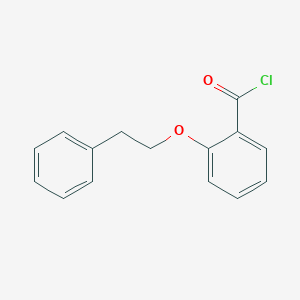
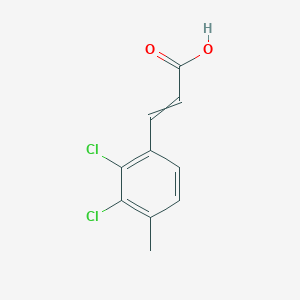
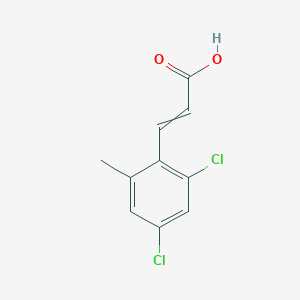
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1412889.png)
